(2-(Pyridin-4-yl)phenyl)boronic acid
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Overview
Description
(2-(Pyridin-4-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a pyridinyl group at the para position. This compound is widely recognized for its role in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pyridin-4-yl)phenyl)boronic acid typically involves the coupling of phenylboronic acid with 4-bromopyridine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: (2-(Pyridin-4-yl)phenyl)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides or pseudohalides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: Electrophiles or nucleophiles depending on the desired substitution .
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Pyridines: From substitution reactions .
Scientific Research Applications
(2-(Pyridin-4-yl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used extensively in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-(Pyridin-4-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
In biological systems, the boronic acid group can form reversible covalent bonds with diols, which is exploited in drug design and biochemical assays .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the pyridinyl group, making it less versatile in certain reactions.
Pyridine-4-boronic Acid: Similar structure but without the phenyl group, limiting its application in biaryl synthesis
Uniqueness: (2-(Pyridin-4-yl)phenyl)boronic acid’s unique structure allows it to participate in a wider range of reactions compared to its simpler counterparts. The presence of both phenyl and pyridinyl groups enhances its reactivity and utility in organic synthesis and medicinal chemistry .
Biological Activity
(2-(Pyridin-4-yl)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
1. Antimicrobial Activity
Research indicates that boronic acids, including this compound, exhibit significant antibacterial properties. A study demonstrated the compound's effectiveness against various bacterial strains, with minimal inhibitory concentration (MIC) values indicating potent activity.
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 6.50 |
Escherichia coli | 6.50 |
Klebsiella pneumoniae | 12.00 |
Pseudomonas aeruginosa | 8.00 |
The compound showed a dose-dependent response, with higher concentrations leading to greater antimicrobial activity. The mechanism of action is believed to involve the inhibition of bacterial β-lactamase and other critical enzymes necessary for bacterial survival .
2. Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies revealed that the compound exhibits cytotoxic effects on various cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 (Breast) | 18.76 |
HeLa (Cervical) | 15.00 |
A549 (Lung) | 20.50 |
The compound demonstrated selective toxicity towards cancer cells while showing minimal effects on healthy cells, suggesting its potential as a therapeutic agent in cancer treatment .
3. Enzyme Inhibition Activities
The enzyme inhibition profile of this compound is noteworthy. It has been shown to inhibit various enzymes, which could be beneficial in treating diseases associated with enzyme dysregulation.
Table 3: Enzyme Inhibition Potency
Enzyme | IC50 (µg/mL) |
---|---|
Acetylcholinesterase | 115.63 |
Butyrylcholinesterase | 3.12 |
Urease | 1.10 |
Tyrosinase | 11.52 |
These results indicate that the compound can effectively inhibit key enzymes involved in neurodegenerative diseases and metabolic disorders .
4. Case Studies and Research Findings
A significant study focused on the synthesis and biological evaluation of boronic acid derivatives, including this compound. The researchers synthesized a series of compounds and evaluated their biological activities using various assays.
Case Study: Synthesis and Evaluation
- The study synthesized several derivatives and tested them against a panel of pathogens.
- Results indicated that modifications to the boronic acid structure significantly influenced biological activity.
- The best-performing derivatives showed enhanced antimicrobial and anticancer properties compared to the parent compound.
5. Conclusion
This compound displays promising biological activities across multiple domains, including antimicrobial and anticancer effects, as well as enzyme inhibition capabilities. Its potential applications in pharmaceuticals highlight the importance of continued research into boronic acid derivatives for therapeutic development.
Future studies should focus on elucidating the precise mechanisms of action, optimizing structure-activity relationships, and exploring clinical applications in greater depth to fully harness the therapeutic potential of this compound.
Properties
Molecular Formula |
C11H10BNO2 |
---|---|
Molecular Weight |
199.02 g/mol |
IUPAC Name |
(2-pyridin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8,14-15H |
InChI Key |
WBRBLPZLOVFWGV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=NC=C2)(O)O |
Origin of Product |
United States |
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